molecular formula C14H13N5 B12457471 1-(9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline

1-(9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12457471
M. Wt: 251.29 g/mol
InChI Key: YZUIUGUVYOMOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline is a heterocyclic compound that combines the structural features of purine and quinoline. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring, while quinoline is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring. This unique combination of structures endows the compound with interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline can be achieved through various synthetic routes. One common method involves the nucleophilic arylation of halopurines with aromatic compounds, facilitated by the combination of triflic acid and fluoroalcohol . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents for the synthesis of aryl-substituted purine analogues. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and alkoxides.

    Addition: The compound can participate in addition reactions, where atoms or groups are added to the double bonds in the quinoline ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the purine or quinoline rings.

Scientific Research Applications

1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anticancer research, the compound may target protein kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:

The uniqueness of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline lies in its combined purine and quinoline structures, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C14H13N5/c1-2-6-11-10(4-1)5-3-7-19(11)14-12-13(16-8-15-12)17-9-18-14/h1-2,4,6,8-9H,3,5,7H2,(H,15,16,17,18)

InChI Key

YZUIUGUVYOMOGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.